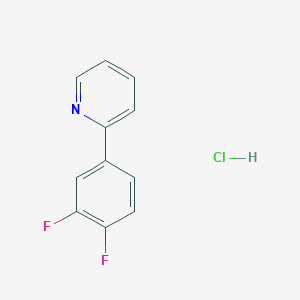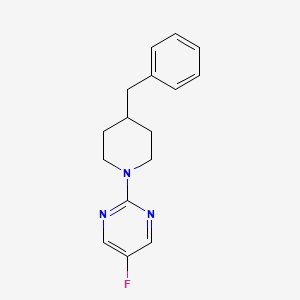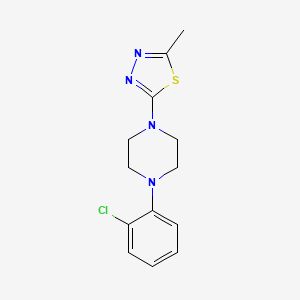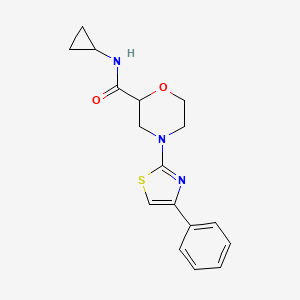![molecular formula C18H22N2O2S B12240856 2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240856.png)
2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include cyclopenta[d][1,3]thiazole derivatives and tetrahydroisoquinoline derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[d][1,3]thiazole ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the thiazolylmethyl group to the tetrahydroisoquinoline core via alkylation reactions.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the isoquinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or thiazole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole or isoquinoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
- 2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-4-one
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
Uniqueness
2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features of the cyclopenta[d][1,3]thiazole and tetrahydroisoquinoline rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C18H22N2O2S/c1-21-15-8-12-6-7-20(10-13(12)9-16(15)22-2)11-18-19-14-4-3-5-17(14)23-18/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
REWMFLQWDFYQBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12240774.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240793.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B12240801.png)
![1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12240805.png)



![6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12240828.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12240842.png)
![5-Methoxy-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12240847.png)
![2-Methyl-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12240855.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12240861.png)
![N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B12240862.png)
